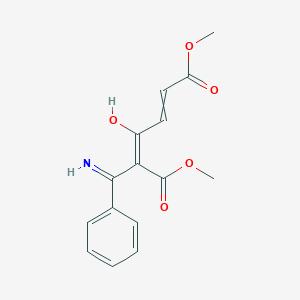
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate typically involves multi-step organic reactions. One common method includes the condensation of benzenecarboximidoyl chloride with a suitable diene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidoyl intermediate. Subsequent steps may involve the addition of dimethyl malonate and a catalyst to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis.
Dimethyl succinate: Used as a flavoring agent and in industrial applications.
Uniqueness
Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Unlike dimethyl fumarate and dimethyl succinate, this compound has a more complex structure that includes both aromatic and aliphatic components, making it versatile for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-12(18)9-8-11(17)13(15(19)21-2)14(16)10-6-4-3-5-7-10/h3-9,16-17H,1-2H3/b9-8?,13-11+,16-14? |
InChI-Schlüssel |
NMZFOVASSQHZFA-XPNWPIGBSA-N |
Isomerische SMILES |
COC(=O)C=C/C(=C(/C(=N)C1=CC=CC=C1)\C(=O)OC)/O |
Kanonische SMILES |
COC(=O)C=CC(=C(C(=N)C1=CC=CC=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


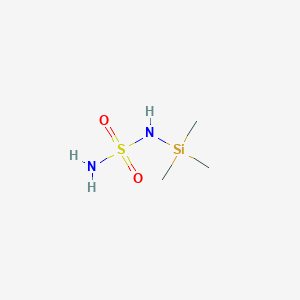
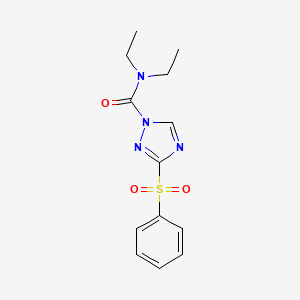
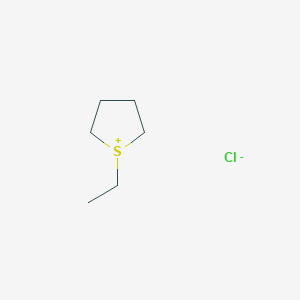
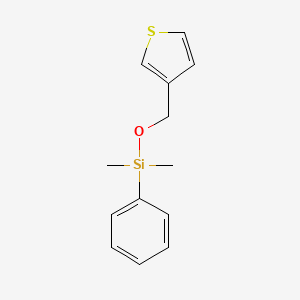


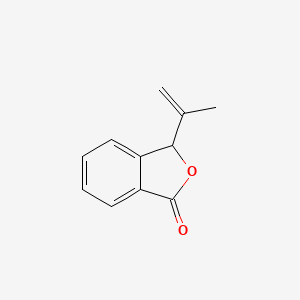


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
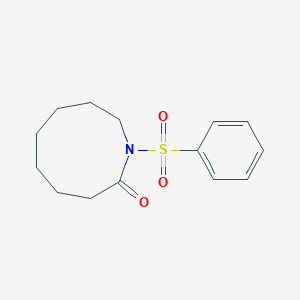
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
